

Gefitinib-d6: A Technical Overview of its Chemical Properties, Structure, and Application

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Compound of Interest

Compound Name: Gefitinib-d6

Cat. No.: B593861

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Gefitinib-d6 is a deuterated form of Gefitinib, an established antineoplastic agent.[1][2] This stable isotope-labeled analog serves as a crucial internal standard for the precise quantification of Gefitinib in biological matrices through mass spectrometry and liquid chromatography.[3] Its application is pivotal in therapeutic drug monitoring, pharmacokinetic analyses, and metabolic research, ensuring accuracy and reliability in experimental outcomes.[3]

Core Chemical Properties

Gefitinib-d6 is characterized by the incorporation of six deuterium atoms in the propoxy-morpholino side chain.[4] This isotopic labeling provides a distinct mass difference from the parent compound, Gefitinib, without significantly altering its chemical behavior, making it an ideal internal standard.[5]

Property	Value	Source
CAS Number	1228664-49-0	[6]
Molecular Formula	C22H18D6ClFN4O3	[3][6][7][8]
Molecular Weight	452.9 g/mol	[4][6]
IUPAC Name	N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy-1,1,2,2,3,3-d6)quinazolin-4-amine	[3]
Synonyms	Iressa-d6, ZD1839-d6, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine-d6	[2][5]
Physical Appearance	A solid	[6]
Purity	≥99% deuterated forms (d1-d6)	[6][9]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 0.3 mg/ml	[6]

Chemical Structure

The molecular architecture of **Gefitinib-d6** is based on a quinazoline core. The deuterium labeling is specifically located on the propoxy linker of the morpholine side chain.

Gefitinib-d6 Molecular Structure

Experimental Protocols

Quantification by GC- or LC-MS

Gefitinib-d6 is primarily intended for use as an internal standard for the quantification of gefitinib by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Methodology:

- **Sample Preparation:** A known concentration of **Gefitinib-d6** is spiked into the biological sample (e.g., plasma, tissue homogenate) containing an unknown quantity of Gefitinib.
- **Extraction:** The analyte (Gefitinib) and the internal standard (**Gefitinib-d6**) are extracted from the biological matrix using an appropriate solvent or solid-phase extraction technique.
- **Chromatographic Separation:** The extracted sample is injected into a GC or LC system to separate Gefitinib and **Gefitinib-d6** from other components.
- **Mass Spectrometric Detection:** The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both Gefitinib and **Gefitinib-d6**.
- **Quantification:** The ratio of the peak area of Gefitinib to the peak area of **Gefitinib-d6** is calculated. This ratio is then used to determine the concentration of Gefitinib in the original sample by comparing it to a standard curve generated with known concentrations of Gefitinib and a constant concentration of **Gefitinib-d6**.

Synthesis of Gefitinib

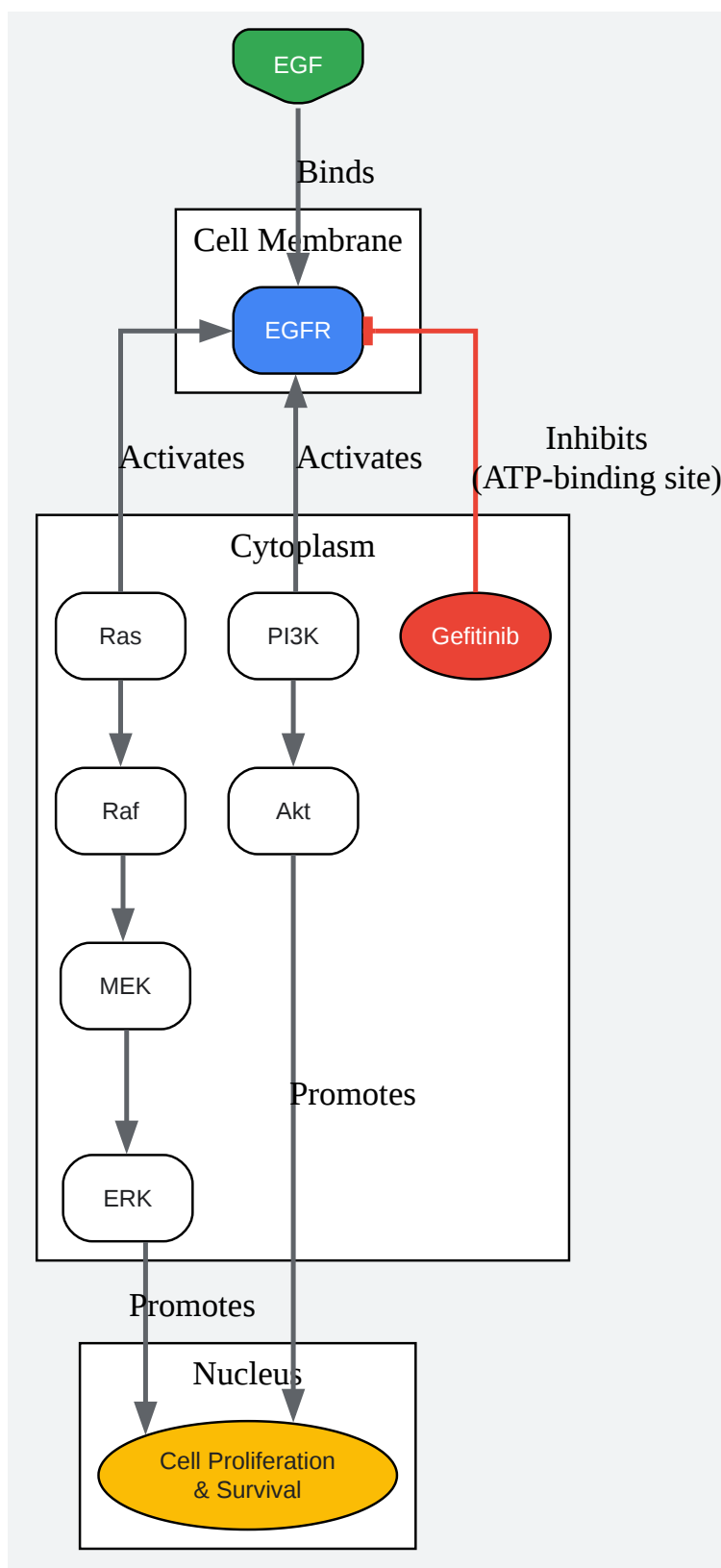
While specific synthesis protocols for **Gefitinib-d6** are proprietary, the synthesis of the parent compound, Gefitinib, has been described. One such method involves a four-step process starting from 2,4-dichloro-6,7-dimethoxyquinazoline, with reaction temperatures not exceeding 55°C and avoiding chromatographic purifications.[10] Another approach details the synthesis of Gefitinib derivatives, which could be adapted for the deuterated version.[11]

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [5][12] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, thereby inhibiting autophosphorylation and blocking

downstream signaling cascades.[12][13] The overexpression of EGFR is a common feature in several human carcinomas, leading to increased cell proliferation and survival.[12] By inhibiting EGFR, Gefitinib effectively suppresses these malignant processes.[12] The deuterated form, **Gefitinib-d6**, is instrumental in studies that investigate the pharmacokinetics and efficacy of Gefitinib in targeting this pathway.

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[14] Upon activation by ligands such as epidermal growth factor (EGF), EGFR initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][15]



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EGFR Signaling Pathway Inhibition by Gefitinib

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